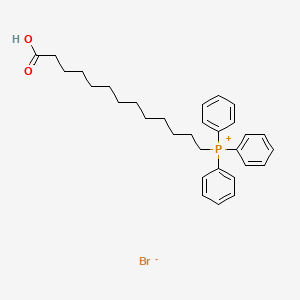
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide is a chemical compound with the molecular formula C31H40BrO2P and a molecular weight of 555.54 g/mol . . This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to three phenyl groups and a 12-carboxydodecyl group, paired with a bromide ion.
Méthodes De Préparation
The synthesis of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a 12-bromododecanoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Triphenylphosphine+12-bromododecanoic acid→Phosphonium, (12-carboxydodecyl)triphenyl-, bromide
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium ion can be oxidized or reduced.
Hydrolysis: The ester bond in the 12-carboxydodecyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is utilized in studies involving cell membrane interactions and mitochondrial targeting due to its lipophilic nature.
Medicine: Research has explored its potential in drug delivery systems, particularly for targeting specific cellular organelles.
Mécanisme D'action
The mechanism of action of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide involves its interaction with biological membranes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, facilitating the delivery of the attached carboxydodecyl group to specific cellular targets. The phosphonium ion can also interact with negatively charged components within cells, such as mitochondrial membranes, leading to targeted effects.
Comparaison Avec Des Composés Similaires
Phosphonium, (12-carboxydodecyl)triphenyl-, bromide can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Lacks the carboxydodecyl group, making it less effective for targeted delivery.
(4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide: Contains a different functional group, leading to different reactivity and applications.
(Bromomethyl)triphenylphosphonium bromide: Has a bromomethyl group instead of the carboxydodecyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of a phosphonium ion with a long-chain carboxydodecyl group, providing both lipophilicity and functional versatility.
Propriétés
Numéro CAS |
148296-40-6 |
|---|---|
Formule moléculaire |
C31H40BrO2P |
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
12-carboxydodecyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C31H39O2P.BrH/c32-31(33)26-18-7-5-3-1-2-4-6-8-19-27-34(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27H2;1H |
Clé InChI |
LLWOLYYGEADYSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















